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Compound of Interest

Compound Name:
(3S,4R)-4-Methoxyoxolane-3-

sulfonyl chloride

CAS No.: 2249724-62-5

Cat. No.: B2457398 Get Quote

Executive Summary
Chiral sulfonyl chlorides derived from saturated heterocycles—specifically oxolane

(tetrahydrofuran)—are high-value bioisosteres in modern drug discovery. They serve as critical

electrophiles for generating sulfonamides, a pharmacophore ubiquitous in protease inhibitors,

ion channel modulators, and GPCR ligands.

The (3S,4R)-oxolane-3-sulfonyl chloride represents a specific trans-disubstituted scaffold

(depending on substituent priority) that offers defined vectors for fragment-based drug

discovery (FBDD). Unlike planar aryl sulfonyl chlorides, this

-rich scaffold improves solubility and metabolic stability (Fsp3 fraction) while enabling precise
3D positioning of substituents. However, its utility is limited by hydrolytic instability and
epimerization risks at the C3 position during synthesis.

Structural Analysis & Stereochemical Vectors
The Scaffold
The core structure is a five-membered ether ring.

C3 Position (3S): Bears the reactive sulfonyl chloride (

) group.
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C4 Position (4R): Bears a substituent (denoted as

), typically a methyl, fluoro, or protected hydroxyl group.

** conformation:** The 3,4-substitution pattern creates a "twist" envelope conformation. The

(3S,4R) configuration typically places the bulky sulfonyl group and the C4-substituent in a

trans pseudo-diequatorial orientation to minimize 1,2-steric strain, although this is fluxional.

Stereochemical Integrity
The C3 proton is alpha to a strong electron-withdrawing sulfonyl group (

).

Risk: Base-catalyzed epimerization can occur during sulfonamide coupling if the reaction

mixture becomes too basic.

Solution: Use non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) and maintain low

temperatures (

).

Synthetic Methodology
The synthesis of (3S,4R)-oxolane-3-sulfonyl chloride requires a route that installs the sulfur

moiety with stereochemical inversion (if starting from an alcohol) or retention (if starting from a

thiol), while preserving the C4 center.

Preferred Route: The Thioacetate Oxidation
The most robust industrial route involves the oxidative chlorination of a thioacetate

intermediate.

Step 1: Precursor Activation (Mitsunobu or Activation)
Starting material: (3R,4R)-4-substituted-oxolan-3-ol.

Note: To achieve the (3S)-sulfonyl chloride, we often start with the (3R)-alcohol and invert the

center using a Mitsunobu reaction with thioacetic acid.
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Step 2: Oxidative Chlorination
The conversion of the thioacetate (or thiol) to the sulfonyl chloride.

Reagents: N-Chlorosuccinimide (NCS) / HCl / Acetonitrile.

Mechanism: Acid-catalyzed hydrolysis of the thioacetate to the thiol, followed by oxidative

chlorination by NCS.

Why this method? It avoids the harsh conditions of

gas, which can over-chlorinate the ether ring.

Protocol: Oxidative Chlorination of (3S,4R)-Oxolane-3-
Thioacetate
Reagents:

(3S,4R)-4-substituted-oxolane-3-thioacetate (1.0 equiv)

N-Chlorosuccinimide (NCS) (4.0 equiv)

2M HCl (aq) / Acetonitrile (1:5 v/v)

Procedure:

Preparation: Dissolve NCS in Acetonitrile/HCl mixture and cool to

.

Addition: Dropwise add the thioacetate solution (in MeCN) to the oxidant mixture. Control

exotherm to

.

Quench: After 1 hour, dilute with cold brine and extract immediately with MTBE (Methyl tert-

butyl ether).

Purification: Wash organic layer with sat.
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(cold) and brine. Dry over

.

Isolation: Concentrate in vacuo at

. Do not heat.

Visualization: Synthesis & Stability Logic
The following diagram illustrates the synthetic pathway and the critical stability checkpoints.
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Figure 1: Synthetic workflow for (3S,4R)-oxolane-3-sulfonyl chloride, highlighting the

stereochemical inversion step and instability pathways.

Handling, Stability & Quality Control (Self-Validating
System)
Sulfonyl chlorides on secondary carbons are significantly less stable than their aryl

counterparts due to the lack of conjugation. They are prone to rapid hydrolysis and thermal

decomposition (desulfonylation).
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The "Self-Validating" QC Protocol
To ensure experimental success, run this 3-step validation before committing valuable amine

intermediates.

Step Method
Acceptance
Criteria

Scientific Rationale

1 Visual/Solubility
Clear, colorless oil in

DCM. No precipitate.

Precipitate usually

indicates hydrolysis to

sulfonic acid

(insoluble in DCM).

2 Derivatization Test

React aliquot with

excess benzylamine

TLC/LCMS.

>95% conversion to

benzylsulfonamide.

3 Chiral HPLC

Analyze derivatized

benzylsulfonamide on

Chiralpak AD-H.

>98% de

(diastereomeric

excess).

Storage
Temperature: Store at

under Argon.

Solvent: Store as a solution in anhydrous DCM or Toluene (more stable than neat oil).

Shelf Life: Use within 48 hours of synthesis for optimal yields.

Medicinal Chemistry Applications
The (3S,4R)-oxolane-3-sulfonyl chloride is primarily used to introduce a polar, chiral motif into

lead compounds.

Coupling Reaction (General Procedure)
Key Optimization Factors:
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Base Selection: Pyridine is often too nucleophilic and can cause sulfonylation of the base or

epimerization. Use DIPEA or 2,6-Lutidine.

Order of Addition: Add the sulfonyl chloride solution to the amine/base mixture to keep the

local concentration of base high relative to the chloride, minimizing acid-catalyzed side

reactions.

Solvent: DCM or THF. Avoid DMF (can react with sulfonyl chlorides at high temps).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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